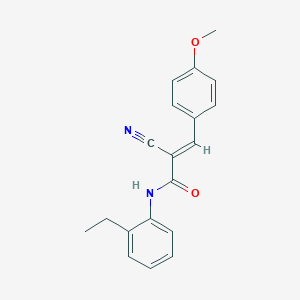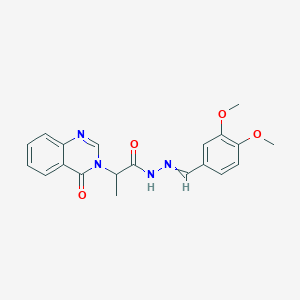
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the inhibition of specific enzymes involved in cellular signaling pathways. This inhibition can lead to downstream effects on various cellular processes, including cell cycle progression, apoptosis, and gene expression. The exact mechanism of action may vary depending on the specific enzyme targeted and the cellular context.
Biochemical and Physiological Effects
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy. It has also been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is its specificity for certain enzymes, allowing for targeted inhibition of specific cellular pathways. It also has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in autoimmune diseases and inflammatory disorders, where it may modulate immune responses and inflammation. Additionally, further research is needed to better understand the mechanism of action and potential off-target effects of this compound.
Synthesis Methods
The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-ethylphenylamine and 4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
Scientific Research Applications
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play a critical role in cellular signaling pathways. This inhibition can lead to a variety of physiological effects, including cell cycle arrest and apoptosis.
properties
Product Name |
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
InChI Key |
HXORABOFKYPHMA-FOWTUZBSSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
